molecular formula C23H24N2O5 B12625180 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine CAS No. 918942-22-0

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine

Cat. No.: B12625180
CAS No.: 918942-22-0
M. Wt: 408.4 g/mol
InChI Key: GMXKZICJQHEOPE-HNNXBMFYSA-N
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Description

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine is a synthetic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine typically involves the protection of the amino group of L-alanine with the Fmoc group. This is followed by coupling with N-prop-2-en-1-ylglycine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of L-alanine, preventing unwanted side reactions during peptide chain elongation. The Fmoc group can be selectively removed using piperidine, allowing for the sequential addition of amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine is unique due to its specific structure that combines the Fmoc-protected L-alanine with N-prop-2-en-1-ylglycine. This unique combination allows for specific applications in peptide synthesis and research that are not possible with other similar compounds .

Properties

CAS No.

918942-22-0

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-prop-2-enylamino]acetic acid

InChI

InChI=1S/C23H24N2O5/c1-3-12-25(13-21(26)27)22(28)15(2)24-23(29)30-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h3-11,15,20H,1,12-14H2,2H3,(H,24,29)(H,26,27)/t15-/m0/s1

InChI Key

GMXKZICJQHEOPE-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](C(=O)N(CC=C)CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(=O)N(CC=C)CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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